REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)=[CH:6][CH:5]=1)(=[O:3])C.Br[O-:19].[Na+]>O1CCOCC1>[CH3:17][O:16][C:13]1[CH:14]=[CH:15][C:10]([C:7]2[CH:8]=[CH:9][C:4]([C:1]([OH:3])=[O:19])=[CH:5][CH:6]=2)=[CH:11][CH:12]=1 |f:1.2|
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Name
|
|
Quantity
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18 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)OC
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Name
|
|
Quantity
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285 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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Br[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The product was recrystallized in a mixture of ethanol and acetic acid
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Name
|
|
Type
|
product
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Smiles
|
COC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |